1-Cyclohexylbut-3-yn-1-ol
CAS No.:
Cat. No.: VC19946625
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O |
|---|---|
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | 1-cyclohexylbut-3-yn-1-ol |
| Standard InChI | InChI=1S/C10H16O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,9-11H,3-8H2 |
| Standard InChI Key | KDDLRGNXIZNNJO-UHFFFAOYSA-N |
| Canonical SMILES | C#CCC(C1CCCCC1)O |
Introduction
Structural and Molecular Characteristics
1-Cyclohexylbut-3-yn-1-ol (molecular formula: , molecular weight: 152.23 g/mol) features a hydroxyl group (-OH) at the first carbon and a triple bond between carbons 3 and 4 of the butynol chain. The cyclohexyl substituent introduces steric bulk and lipophilicity, influencing its reactivity and solubility. Key structural attributes include:
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Bond angles and lengths: The triple bond () length is approximately 1.20 Å, typical for alkynes, while the C-O bond in the hydroxyl group measures ~1.43 Å.
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Stereochemistry: The cyclohexyl group adopts a chair conformation, minimizing steric strain. The hydroxyl group’s orientation relative to the triple bond affects hydrogen-bonding potential and reactivity .
Synthesis and Preparation
Catalytic Coupling Approaches
A common synthesis route involves Sonogashira coupling, where a cyclohexylacetylene derivative reacts with a propargyl alcohol precursor. For example:
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Deprotection of trimethylsilyl (TMS) groups: As demonstrated in the preparation of but-3-yn-1-ylcyclohexane , a TMS-protected alkyne is treated with in methanol to yield the free alkyne.
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Palladium-copper catalysis: A sealed-tube reaction with (2 mol%) and (1 mol%) facilitates coupling between iodobenzene and the deprotected alkyne at 65°C .
This method achieves yields exceeding 80% under optimized conditions.
Alternative Routes
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Grignard reaction: Cyclohexylmagnesium bromide reacts with 3-butyn-1-ol epoxide, followed by acid workup.
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Hydroboration-oxidation: Cyclohexylacetylene undergoes hydroboration with disiamylborane, followed by oxidation to introduce the hydroxyl group.
Chemical Properties and Reactivity
Acid-Base Behavior
The hydroxyl group () can act as a weak acid, participating in deprotonation reactions with strong bases like NaH or -BuOK. The resulting alkoxide ion enhances nucleophilicity at the β-carbon.
Alkyne-Specific Reactions
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Hydrogenation: Catalytic hydrogenation (e.g., Lindlar’s catalyst) selectively reduces the triple bond to a cis-alkene.
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Nucleophilic additions: The triple bond undergoes hydrohalogenation (e.g., HBr) to form halogenated alkenes.
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Cycloadditions: Participation in [2+2] or Diels-Alder reactions under photochemical or thermal conditions .
Oxidation and Functionalization
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Oxidation: Treatment with pyridinium chlorochromate (PCC) converts the alcohol to a ketone, yielding 4-cyclohexylbut-3-yn-2-one.
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Esterification: Reaction with acetic anhydride forms the corresponding acetate ester, enhancing stability for storage.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 1.20–1.80 (m, 11H, cyclohexyl protons)
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δ 2.45 (t, Hz, 2H, CH-C≡C)
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δ 4.10 (s, 1H, -OH)
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NMR (101 MHz, CDCl):
Infrared (IR) Spectroscopy
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Strong absorption at 3300 cm (-OH stretch)
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Alkyne C≡C stretch at 2100 cm
Applications in Organic Synthesis
Building Block for Complex Molecules
1-Cyclohexylbut-3-yn-1-ol serves as a precursor for:
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Pharmaceutical intermediates: Its cyclohexyl group enhances blood-brain barrier penetration in drug candidates.
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Natural product synthesis: Used in the total synthesis of terpenoids and polyketides.
Polymer Chemistry
The triple bond enables incorporation into conjugated polymers via click chemistry, improving thermal stability and optoelectronic properties .
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